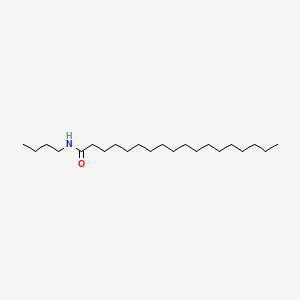
n-Butyloctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyloctadecanamide: is an organic compound with the molecular formula C22H45NO . It is a type of amide, specifically an aliphatic secondary amide, which means it has a nitrogen atom bonded to two alkyl groups. This compound is also known by other names such as N-butylstearamide and octadecanamide, N-butyl- .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Butyloctadecanamide can be synthesized through the reaction of octadecanoic acid (stearic acid) with butylamine . The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where stearic acid and butylamine are reacted under controlled temperatures and pressures. Catalysts such as zinc oxide or alumina may be used to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: n-Butyloctadecanamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine and alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Conditions may involve the use of acid chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Stearic acid derivatives.
Reduction: Butylamine and octadecanol.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Butyloctadecanamide has several applications in scientific research:
Chemistry: It is used as a model compound in studies of amide bond formation and reactivity.
Biology: It serves as a reference compound in the study of lipid metabolism and interactions with biological membranes.
Medicine: Research into its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the production of lubricants, surfactants, and as an anti-wear agent in various formulations
Mecanismo De Acción
The mechanism of action of n-butyloctadecanamide involves its interaction with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
n-Octadecanamide: Similar structure but lacks the butyl group.
n-Butylpalmitamide: Similar structure but with a shorter carbon chain.
n-Butylmyristamide: Even shorter carbon chain compared to n-butyloctadecanamide.
Uniqueness: this compound is unique due to its specific chain length and the presence of the butyl group, which imparts distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific interactions with lipid membranes and proteins .
Propiedades
Número CAS |
4219-50-5 |
|---|---|
Fórmula molecular |
C22H45NO |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
N-butyloctadecanamide |
InChI |
InChI=1S/C22H45NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h3-21H2,1-2H3,(H,23,24) |
Clave InChI |
OHOPIZUOANPWQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


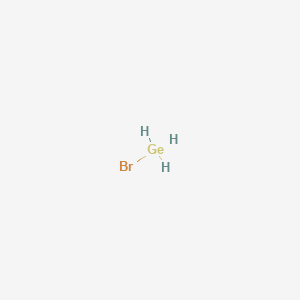

![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
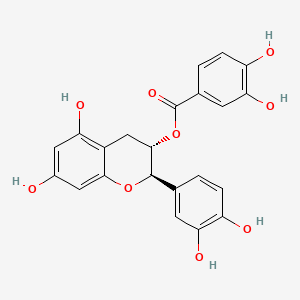

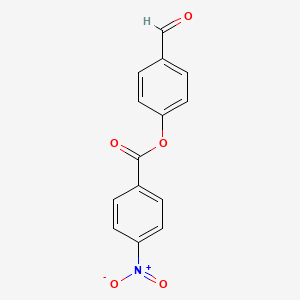
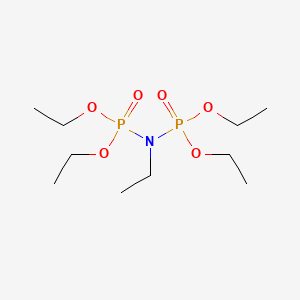
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)
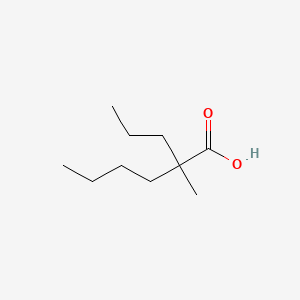

![2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B14162338.png)
![4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14162346.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162351.png)
